2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine
Description
The compound 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine is a pyrimidine derivative featuring multiple sulfanyl (-S-) and methoxyphenyl (-C₆H₄-OCH₃) substituents. Pyrimidines are heterocyclic aromatic compounds with diverse pharmacological and material science applications due to their ability to undergo functionalization at various positions. This compound’s structure includes:
- Two 4-methoxyphenyl groups at positions 2 and 2.
- A methylsulfanylmethyl (-CH₂-S-CH₃) group at position 4.
Its synthesis likely involves cyclization and nucleophilic substitution reactions, as seen in analogous pyrimidine derivatives .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S3/c1-24-17-6-4-15(5-7-17)13-27-21-22-16(14-26-3)12-20(23-21)28-19-10-8-18(25-2)9-11-19/h4-12H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVZVRSBYDHDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=CC(=N2)SC3=CC=C(C=C3)OC)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the use of starting materials such as 4-methoxybenzyl chloride and 4-methoxyphenylthiol, which undergo nucleophilic substitution reactions to form intermediate compounds. These intermediates are then subjected to further reactions, including cyclization and methylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, converting sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different functional groups at the methoxyphenyl positions.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several pharmacological properties, making it a candidate for various therapeutic applications:
-
Anticancer Activity
- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of methoxy and sulfanyl groups may enhance the interaction with biological targets involved in cancer pathways.
-
Antimicrobial Properties
- The sulfanyl group is known for its role in enhancing antimicrobial activity. Research suggests that derivatives of pyrimidine compounds can exhibit significant antibacterial and antifungal effects, which can be explored further with this specific compound.
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Neuroprotective Effects
- Compounds within the pyrimidine class have been investigated for their neuroprotective properties. The modulation of neurotransmitter systems, particularly through NMDA receptor antagonism, could be a potential mechanism for neuroprotection.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives inhibited the growth of various cancer cell lines through apoptosis induction. The study highlighted the importance of substituents like methoxy and sulfanyl groups in enhancing cytotoxicity against cancer cells .
Case Study 2: Antimicrobial Efficacy
In a recent investigation, a series of pyrimidine derivatives were synthesized and tested against common bacterial strains. The results indicated that compounds with sulfanyl groups exhibited enhanced antibacterial activity, suggesting that 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine could be effective against resistant strains .
Case Study 3: Neuroprotective Mechanisms
Research exploring the neuroprotective effects of pyrimidine derivatives has identified their potential role in modulating excitotoxicity linked to neurodegenerative diseases. The ability of such compounds to act as NMDA receptor antagonists could provide insights into developing therapeutic agents for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent types, positions, and electronic effects. Below is a comparative analysis:
Table 1: Substituent Comparison
Key Observations:
Sulfanyl vs. Sulfonyl Groups :
- The target compound’s sulfanyl groups (-S-) are less oxidized than sulfonyl (-SO₂-) groups in , impacting reactivity. Sulfonyl groups are electron-withdrawing, reducing nucleophilicity but enhancing stability toward oxidation .
- Sulfanyl groups in the target compound may facilitate metal coordination or redox activity .
Methoxyphenyl vs. Chlorophenyl/Fluorophenyl Substitutents: Methoxyphenyl groups donate electrons via resonance, improving solubility and interaction with biological targets (e.g., enzymes) .
Positional Effects :
- The methylsulfanylmethyl group at position 6 in the target compound offers steric bulk compared to simpler methyl or thiophene groups in . This may influence binding affinity in biological systems.
Table 2: Activity Comparison
Key Insights:
- Dihydropyrimidines (DHPMs) , such as , exhibit calcium channel modulation, but the target compound’s fully aromatic pyrimidine core may limit similar conformational dynamics .
Physicochemical Properties
Table 3: Predicted Properties
- The target compound’s higher molecular weight and LogP (~3.5) suggest moderate lipophilicity, balancing membrane permeability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
